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Compound of Interest

Compound Name: Trisodium pentacyanoaminoferrate

Cat. No.: B086921

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key experimental techniques used to verify the
structure of Trisodium pentacyanoaminoferrate, Nas[Fe(CN)sNHs]. Detailed methodologies
and expected quantitative data are presented to support researchers in confirming the
synthesis and structural integrity of this coordination compound. The established structure
consists of a central iron(ll) ion octahedrally coordinated to five cyanide ligands and one
ammine ligand.[1][2]

Elemental Analysis

Elemental analysis is a fundamental technique to determine the empirical formula of a
compound by quantifying the percentage composition of its constituent elements. For
Trisodium pentacyanoaminoferrate (Formula: CsHsFeNesNas, Molecular Weight: 271.93
g/mol ), the theoretical elemental composition provides a baseline for comparison with
experimental results.[2][3][4]

Experimental Protocol:

A precisely weighed sample of the compound is combusted in a stream of oxygen. The
resulting gases (COz, H20, N2) are separated and quantified by various detection methods,
such as infrared spectroscopy and thermal conductivity. The iron and sodium content can be
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determined using atomic absorption spectroscopy (AAS) or inductively coupled plasma-atomic
emission spectroscopy (ICP-AES) after acid digestion of the sample.

Expected Data:

Element Theoretical Percentage (%)
Carbon (C) 22.08

Hydrogen (H) 1.11

Nitrogen (N) 30.90

Iron (Fe) 20.54

Sodium (Na) 25.36

Table 1. Theoretical elemental composition of Trisodium pentacyanoaminoferrate.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-
dimensional atomic arrangement of a crystalline solid. This technique provides precise bond
lengths, bond angles, and the overall geometry of the molecule. X-ray crystallographic studies
on related pentacyanoferrate(ll) complexes have confirmed a pseudo-octahedral coordination
around the iron center.[1] A study on the heptahydrate form of sodium
pentacyanoammineferrate(ll) has provided detailed structural parameters.[5]

Experimental Protocol:

A suitable single crystal of the compound is mounted on a goniometer and irradiated with a
monochromatic X-ray beam. The diffraction pattern of the X-rays is collected on a detector as
the crystal is rotated. The resulting data is processed to generate an electron density map, from
which the atomic positions can be determined and the molecular structure can be refined.

Expected Crystallographic Data:
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Parameter Expected Value Range
Coordination Geometry Octahedral

Fe-C Bond Lengths (A) 1.90-1.95

Fe-N (ammine) Bond Length (A) 2.00-2.05

C=N Bond Lengths (A) 1.14-1.18

C-Fe-C Bond Angles (°) ~90 and ~180

C-Fe-N Bond Angles (°) ~90 and ~180

Table 2. Expected single-crystal X-ray diffraction data for the [Fe(CN)sNHs]3~ anion.

X-ray Crystallography Workflow

Diffraction Pattern Generation |—>| Data Collection |—>| Structure Solution & Refinement |—>| 3D Molecular Model

X-ray Source

Single Crystal Selection

Click to download full resolution via product page
Caption: Workflow for 3D structure determination using X-ray crystallography.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a
molecule. For Trisodium pentacyanoaminoferrate, IR spectroscopy is particularly useful for
confirming the presence of the cyanide (C=N) and ammine (N-H) ligands.

Experimental Protocol:
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A small amount of the sample is mixed with KBr and pressed into a pellet, or analyzed as a

mull. The sample is then placed in an IR spectrometer, and a beam of infrared radiation is

passed through it. The frequencies at which the molecule absorbs the radiation correspond to

the vibrational frequencies of its bonds.

Expected Vibrational Frequencies:

Expected Frequency

Functional Group Bond Vibration

(cm™)
Cyanide C=N stretch 2000 - 2100
Ammine N-H stretch 3200 - 3400
Ammine N-H bend 1600 - 1650
Metal-Ligand Fe-C/Fe-N stretch 400 - 600

Table 3. Characteristic infrared absorption frequencies for Trisodium

pentacyanoaminoferrate.
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IR Data and Structural Correlation

Experimental IR Spectrum

Peak Identification
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Click to download full resolution via product page

Caption: Logical relationship between IR spectral data and ligand confirmation.

Conclusion

The combination of elemental analysis, single-crystal X-ray diffraction, and infrared
spectroscopy provides a comprehensive and robust verification of the structure of Trisodium
pentacyanoaminoferrate. While elemental analysis confirms the empirical formula, X-ray
crystallography offers an unambiguous determination of the molecular geometry and bond
parameters. Infrared spectroscopy serves as a rapid and reliable method to confirm the
presence of the key functional ligands. The consistent agreement between the data obtained
from these techniques and the theoretical values provides high confidence in the structural
assignment of the synthesized compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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